Tempamine-ouabain
Description
As such, a detailed introduction cannot be constructed from the available sources.
Properties
CAS No. |
93801-58-2 |
|---|---|
Molecular Formula |
C53H83N |
Molecular Weight |
734.2 g/mol |
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,22,26,31,35-nonamethyl-N-[(4-methylphenyl)methyl]hexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-amine |
InChI |
InChI=1S/C53H83N/c1-43(2)20-14-23-44(3)21-12-13-22-45(4)24-17-31-49(8)34-35-50(9)32-18-29-47(6)27-15-25-46(5)26-16-28-48(7)30-19-33-51(10)40-41-54-42-53-38-36-52(11)37-39-53/h20-22,26-27,30-32,36-40,54H,12-19,23-25,28-29,33-35,41-42H2,1-11H3/b44-21+,45-22+,46-26+,47-27+,48-30+,49-31+,50-32+,51-40+ |
InChI Key |
XYHBVJUWCFCWKY-NQMDALLTSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC(=CCCC(=CCCC=C(C)CCC=C(C)C)C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C(=C/CC/C(=C/CC/C=C(\C)/CCC=C(C)C)/C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC(=CCCC(=CCCC=C(C)CCC=C(C)C)C)C |
Synonyms |
4-amino-2,2,6,6-tetramethylpiperidin-1-oxy-ouabain 4-amino-TEMPO-ouabain tempamine-ouabain |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks direct or indirect references to Tempamine-ouabain. However, general insights from the provided chemical-related evidence (e.g., synthesis protocols, compound characterization guidelines) can be used to outline a hypothetical framework for such a comparison:
Key Challenges in Comparison:
- Without this, comparisons to compounds like ouabain (a cardiac glycoside) or Tempamine derivatives are speculative.
- Pharmacological Data Gap: No evidence addresses this compound’s mechanism of action, binding affinity, or therapeutic efficacy.
Hypothetical Comparison Framework:
Using ’s guidelines for medicinal chemistry research, a comparison might include:
- Structural Analogues : Compare functional groups, stereochemistry, and substituents with compounds like ouabain or chloramine derivatives ().
- Synthetic Routes : Contrast synthesis protocols (e.g., ’s hydrogenation steps) with this compound’s hypothetical pathways.
- Bioactivity Profiles : Evaluate IC50/EC50 values (as per ’s standards) against similar sodium-potassium ATPase inhibitors (e.g., ouabain).
Data Tables
No experimental or computational data for this compound is available in the evidence. A hypothetical table, following ’s supplementary material format, might include:
Research Findings and Limitations
- References to NLP models (–3, 5, 7) and unrelated chemicals (–11) are irrelevant to this compound.
- Methodological Insights : and highlight the need for standardized protocols in compound analysis, which would be essential for validating this compound’s properties if studied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
